Cas no 146950-62-1 (Pyrido[3,4-b]pyrazine-2,3-dione,1,4-dihydro-1-methyl-)
146950-62-1 structure
Product Name:Pyrido[3,4-b]pyrazine-2,3-dione,1,4-dihydro-1-methyl-
CAS-nummer:146950-62-1
MF:C8H7N3O2
MW:177.160081148148
CID:100957
PubChem ID:4372812
Update Time:2025-04-18
Pyrido[3,4-b]pyrazine-2,3-dione,1,4-dihydro-1-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Pyrido[3,4-b]pyrazine-2,3-dione,1,4-dihydro-1-methyl-
- 1-METHYL-1,4-DIHYDROPYRIDO[3,4-B]PYRAZINE-2,3-DIONE
- 1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione
- 4-METHYL-1,4-DIHYDROPYRIDO[3,4-B]PYRAZINE-2,3-DIONE
- Pyrido[3,4-b]pyrazine-2,3-dione, 1,4-dihydro-1-methyl- (9CI)
- 146950-62-1
- AKOS032952978
- SCHEMBL9433339
- HMS1649D11
- 1-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione
- Oprea1_844513
- DTXSID60402541
-
- Inchi: 1S/C8H7N3O2/c1-11-6-2-3-9-4-5(6)10-7(12)8(11)13/h2-4H,1H3,(H,10,12)
- InChI-sleutel: LHMAUSLHAYCGOP-UHFFFAOYSA-N
- LACHT: O=C1C(NC2C=NC=CC=2N1C)=O
Berekende eigenschappen
- Exacte massa: 177.05391
- Monoisotopische massa: 177.053826475g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 0
- Complexiteit: 254
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: -0.4
- Topologisch pooloppervlak: 62.3Ų
Experimentele eigenschappen
- PSA: 62.3
Pyrido[3,4-b]pyrazine-2,3-dione,1,4-dihydro-1-methyl- Gerelateerde literatuur
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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